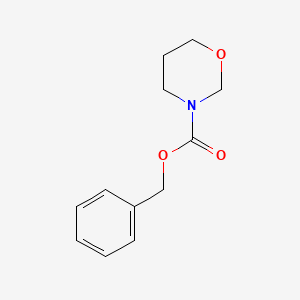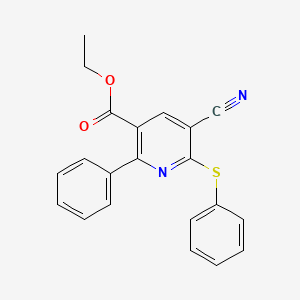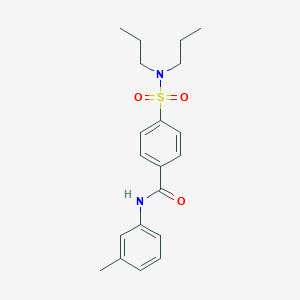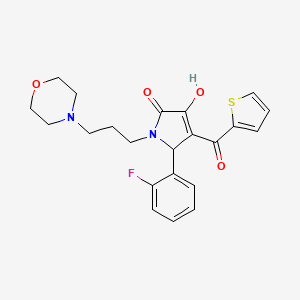
Benzyl 1,3-oxazinane-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Benzyl 1,3-oxazinane-3-carboxylate” is a chemical compound . It is a type of 1,3-oxazinan-2-one , which is a six-membered cyclic carbonate .
Synthesis Analysis
The synthesis of 1,3-oxazinan-2-ones, including “this compound”, starts from 3-amino-1-propanols and ethylene carbonate (EC) in the presence of a catalytic amount of triazabicyclodecene (TBD) . The formation of six-membered cyclic carbonates is achieved by an intermolecular cyclization reaction via a double B Ac 2 mechanism . The reactions have been carried out in neat as EC acted both as solvent and reagent . Pure 1,3-oxazinan-2-ones were isolated in high yield by simple liquid-liquid extraction . Further purification can be achieved by recrystallization .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” involve the use of 3-amino-1-propanols and ethylene carbonate (EC) in the presence of a catalytic amount of triazabicyclodecene (TBD) . The formation of six-membered cyclic carbonates is achieved by an intermolecular cyclization reaction via a double B Ac 2 mechanism .
科学的研究の応用
Green Chemistry Approaches
Research by Toniolo, Aricò, and Tundo (2014) in ACS Sustainable Chemistry & Engineering evaluated alternative syntheses for 3-benzyl-1,3-oxazinan-2-one, focusing on green chemistry metrics. They found that the synthesis using diethyl carbonate exhibited the lowest environmental impact, highlighting a sustainable approach in the production of this compound (Toniolo, Aricò, & Tundo, 2014).
Electrooxidative Cyclization
Okimoto et al. (2012) in their study published in Synthesis, explored electrooxidative methods to synthesize novel 2-aryl-1,3-oxazinane derivatives. They demonstrated an increased yield of cyclized compounds using catalytic amounts of iodide ions. This study contributes to the understanding of electrochemical synthesis methods for related compounds (Okimoto et al., 2012).
Synthesis of Derivatives
In the Journal of Organic Chemistry, Bodzioch et al. (2019) synthesized a series of C(3)-substituted derivatives of benzo[e][1,2,4]triazine. They explored the effects of various substituents on the electronic structure, providing insights into the synthesis and properties of structurally diverse derivatives, which may include compounds related to benzyl 1,3-oxazinane-3-carboxylate (Bodzioch et al., 2019).
Asymmetric Synthesis
Jin et al. (2018) in Organic Letters developed a palladium-catalyzed decarboxylative cycloaddition process. This method facilitated the synthesis of 3,4-dihydroquinolin-2-ones with good yields and excellent stereoselectivities. Their work contributes to the methodology for asymmetric synthesis, which could be applicable to the synthesis of this compound derivatives (Jin et al., 2018).
Reformatsky Reagents in Synthesis
Alberola et al. (1990) in Synthesis described the reaction of 2-substituted 3-benzyl-1,3-oxazinanes with Reformatsky reagents, leading to the synthesis of β-amino ester derivatives. Their research provides a valuable method for the regioselective synthesis of derivatives related to this compound (Alberola et al., 1990).
作用機序
将来の方向性
特性
IUPAC Name |
benzyl 1,3-oxazinane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(13-7-4-8-15-10-13)16-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZGSLYDCWLRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(COC1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine](/img/structure/B2668303.png)

![3-(3,5-dimethylphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2668306.png)
![4-chloro-2-{(E)-[(4-fluorobenzyl)imino]methyl}phenol](/img/structure/B2668307.png)
![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B2668309.png)
![4-Morpholinecarboxylic acid, 2-methyl-6-[(phenylmethoxy)methyl]-, 1,1-dimethylethyl ester, (2R,6R)-](/img/structure/B2668310.png)

![N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2668315.png)
![N-(2-chlorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2668316.png)


![2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2668321.png)
![N-(2-methoxy-4-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2668324.png)